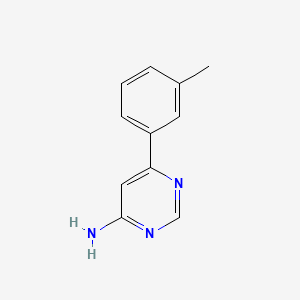

6-(3-Methylphenyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1247929-99-2 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

6-(3-methylphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) |

InChI Key |

LOQGDTBFQGWOHA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=CC(=NC=N2)N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Activity of Novel Pyrimidine Derivatives

Introduction

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry.[3] Its unique physicochemical attributes, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, allow it to interact with a wide array of biological targets.[4] Consequently, pyrimidine derivatives have been successfully developed into a multitude of therapeutic agents with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral treatments.[1][4][5]

This in-depth guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the principal biological activities of novel pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. The focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to design and interpret experiments with greater insight.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, targeting various pathways essential for tumor growth and survival.[6][7] Their mechanisms are diverse, ranging from inhibiting nucleotide metabolism to modulating key signaling kinases.

Key Mechanisms of Anticancer Action

A. Inhibition of Nucleotide Synthesis: A classic and highly effective anticancer strategy involves disrupting the synthesis of DNA precursors, which are in high demand by rapidly proliferating cancer cells. Pyrimidine analogs can mimic natural nucleosides, thereby inhibiting critical enzymes in this pathway.

-

Thymidylate Synthase (TS) Inhibition: TS is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial building block for DNA.[3] Inhibition of TS leads to a "thymineless death" in cancer cells. 5-Fluorouracil (5-FU), a widely used pyrimidine-based chemotherapeutic, is a prime example of a TS inhibitor.[1][8] Novel pyrido[2,3-d]pyrimidine derivatives have also been rationally designed to target this enzyme.[3]

B. Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a common feature of many cancers. The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of various kinases.

-

Epidermal Growth Factor Receptor (EGFR) Kinase: Overexpression or mutation of EGFR is prevalent in many cancers, including lung and colorectal cancer. Pyrimidine-based EGFR inhibitors, such as Gefitinib and Erlotinib, have shown significant clinical success.[9]

-

Other Kinases: Novel pyrimidine derivatives have been developed to target a wide range of other kinases, including Focal Adhesion Kinase (FAK) in breast cancer, Wee1 kinase, and ROS1 kinase in lung cancer.[4][9]

C. DNA Intercalation and Topoisomerase Inhibition: Some pyrimidine derivatives can exert their cytotoxic effects by directly interacting with DNA or the enzymes that manage its topology.

-

DNA Intercalation: Certain planar pyrimidine hybrids, such as acridone-pyrimidine hybrids, can insert themselves between DNA base pairs, disrupting DNA replication and transcription.[9]

-

Topoisomerase IIα Inhibition: Topoisomerases resolve DNA supercoiling during replication. Inhibiting these enzymes leads to DNA double-strand breaks and apoptosis.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[3][5]

-

Substitutions at C2, C4, and C5: These positions are frequently modified to enhance target binding and improve pharmacokinetic properties. For instance, in pyrido[2,3-d]pyrimidine-based TS inhibitors, substitutions at the C2 and C4 positions are crucial for interacting with the enzyme's active site.[3]

-

Molecular Hybridization: Combining the pyrimidine scaffold with other pharmacophores, such as benzimidazole, coumarin, or 1,2,3-triazole, can lead to hybrid molecules with enhanced potency and potentially novel mechanisms of action.[3][9] For example, pyrimidine-triazole hybrids have shown potent inhibition of kinases like EGFR and BRAF.[9]

Experimental Protocols for Evaluation

1.3.1. In Vitro Cytotoxicity Assessment: The MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess a compound's effect on cell viability. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]

-

Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or 5-FU).

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow the compound to exert its effect on cell proliferation.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

1.3.2. Data Presentation: Comparative Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized in a clear, tabular format for easy comparison.

| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |

| PY-1 | 4-OCH₃-Ph | H | 2.18 ± 0.93 | 15.4 ± 2.1 | 1.98 ± 0.69 |

| PY-2 | 4-Cl-Ph | H | 0.95 ± 0.11 | 5.2 ± 0.8 | 0.76 ± 0.09 |

| PY-3 | 4-OCH₃-Ph | CH₃ | 5.76 ± 1.24 | 25.1 ± 3.5 | 4.88 ± 1.12 |

| 5-FU (Std.) | - | - | 12.3 ± 1.5 | 18.9 ± 2.3 | 4.5 ± 0.6 |

Data is hypothetical and for illustrative purposes. Real data would be derived from experimental results.[3]

Antimicrobial & Antiviral Activity

The structural similarity of pyrimidines to the building blocks of nucleic acids makes them ideal candidates for developing agents that interfere with the life cycles of pathogens like bacteria, fungi, and viruses.[11]

Key Mechanisms of Action

-

Antiviral: Many pyrimidine derivatives function as nucleoside analogs.[8] They are incorporated into the growing viral DNA or RNA chain by viral polymerases (like reverse transcriptase in HIV), causing chain termination and halting replication.[8] This is the mechanism for drugs like Zidovudine (AZT) for HIV and Acyclovir for herpes viruses.[1][8]

-

Antibacterial/Antifungal: Pyrimidine derivatives can inhibit essential microbial enzymes. For instance, they can target dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis, which is necessary for the production of nucleotides.[8] The drug Trimethoprim works via this mechanism. Other derivatives have been shown to inhibit Penicillin-Binding Proteins (PBPs), disrupting cell wall synthesis.[12]

Experimental Protocols for Evaluation

2.2.1. Antibacterial Screening: Agar Well Diffusion Method

Causality: This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit bacterial growth. The principle is that the test compound will diffuse from a well through an agar plate seeded with bacteria. If the compound is effective, it will create a clear "zone of inhibition" where bacterial growth is prevented. The size of this zone correlates with the compound's potency.

Detailed Protocol:

-

Prepare Inoculum: Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Seed Agar Plates: Uniformly swab the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Create Wells: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

-

Add Compounds: Pipette a fixed volume (e.g., 50 µL) of the pyrimidine derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (e.g., Gentamicin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measure Zones: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

2.2.2. Antiviral Screening: Plaque Reduction Assay

Causality: This assay quantifies the antiviral efficacy of a compound by measuring its ability to prevent virus-induced cell death. Viruses infect a monolayer of host cells, leading to localized areas of cell death called "plaques." An effective antiviral will reduce the number or size of these plaques.

Detailed Protocol:

-

Cell Monolayer: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test pyrimidine derivative. This overlay restricts viral spread to adjacent cells, forming distinct plaques.

-

Incubation: Incubate the plates for several days until visible plaques form in the control wells (no compound).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Live cells will stain purple, while the plaques (areas of dead cells) will remain clear.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (the concentration that reduces plaque formation by 50%).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases.[13] Pyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[14][15]

Key Mechanisms of Action

-

Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for producing prostaglandins, which are key mediators of pain and inflammation.[16] Many non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes. Novel pyrimidine derivatives have been designed to selectively inhibit COX-2, which is preferable as it reduces the gastrointestinal side effects associated with non-selective COX inhibition.[16][17]

-

Inhibition of Pro-inflammatory Cytokines: Pyrimidine derivatives can suppress the expression and activity of inflammatory mediators like tumor necrosis factor-α (TNF-α), various interleukins, and inducible nitric oxide synthase (iNOS).[14]

-

p38 MAP Kinase Inhibition: The p38 MAPK signaling pathway plays a crucial role in the production of inflammatory cytokines. Pyrazolo-pyrimidine moieties have been shown to be effective inhibitors of this pathway.[18]

Experimental Protocol for Evaluation

3.2.1. In Vitro COX Inhibition Assay

Causality: This assay directly measures a compound's ability to inhibit the enzymatic activity of COX-1 and COX-2. It allows for the determination of both potency (IC₅₀) and selectivity (COX-2/COX-1 ratio). The assay often monitors the oxidation of a chromogenic substrate (like TMPD) by the peroxidase component of the COX enzyme. Inhibition of the enzyme results in a reduced rate of color development.

Detailed Protocol:

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Pre-incubation: In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the pyrimidine derivative or a standard inhibitor (e.g., Celecoxib, Indomethacin) in a suitable buffer for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and the colorimetric substrate N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

-

Monitor Kinetics: Immediately measure the rate of TMPD oxidation by monitoring the increase in absorbance at 610 nm over time using a plate reader in kinetic mode.

-

Data Analysis: Calculate the initial velocity of the reaction for each concentration. Determine the IC₅₀ value for each compound against both COX-1 and COX-2. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher value indicates greater selectivity for COX-2.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Conclusion and Future Perspectives

The pyrimidine scaffold remains a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents.[19] The extensive research into its derivatives continues to yield compounds with potent and selective activities against a wide range of diseases.[5][6] Future efforts will likely focus on the development of multi-target ligands, leveraging the pyrimidine core to inhibit several disease-relevant pathways simultaneously, which is a promising strategy for complex diseases like cancer.[13] Furthermore, the application of advanced synthetic methodologies and computational modeling will undoubtedly accelerate the discovery and optimization of the next generation of pyrimidine-based drugs.[19]

References

- Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: )

- Review on Antimicrobial Activity of Pyrimidine. (URL: )

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL: )

- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals - Benchchem. (URL: )

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchG

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (URL: )

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: )

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). (URL: )

- Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review | Request PDF - ResearchG

- Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (URL: )

- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (URL: )

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (URL: )

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (URL: )

- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal. (URL: )

- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections - GSC Online Press. (URL: )

- Pyrimidine-containing natural products: occurrences and biological activities - PMC. (URL: )

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. (URL: )

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. (URL: )

- Antiviral Activity of Pyrimidine Containing Compounds: P

- Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences. (URL: )

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )

- Full article: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs - Taylor & Francis. (URL: )

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. ijpsonline.com [ijpsonline.com]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. tandfonline.com [tandfonline.com]

Technical Guide: Mechanism of Action of 6-(3-Methylphenyl)pyrimidin-4-amine

This technical guide provides an in-depth analysis of 6-(3-Methylphenyl)pyrimidin-4-amine , a representative small molecule within the 4-amino-6-arylpyrimidine class. This scaffold is pharmacologically significant as a privileged structure for Adenosine A2A Receptor Antagonism and ATP-Competitive Kinase Inhibition .

Executive Summary

6-(3-Methylphenyl)pyrimidin-4-amine is a synthetic small molecule belonging to the 4-amino-6-arylpyrimidine chemotype. This structural class is widely recognized in medicinal chemistry as a scaffold for Adenosine A2A receptor antagonists and Serine/Threonine kinase inhibitors . Its mechanism of action is characterized by competitive binding to the orthosteric sites of its targets—specifically the adenosine binding pocket of the A2A receptor (GPCR) or the ATP-binding cleft of kinases (e.g., CDKs, MAPKs).

-

Primary Target Class: Adenosine A2A Receptor (Antagonist) / Protein Kinases (Inhibitor).

-

Chemical Identity: A pyrimidine ring substituted at the 4-position with a primary amine and at the 6-position with a 3-methylphenyl (m-tolyl) group.

-

Key Application: Probe compound for studying GPCR signaling modulation (cAMP pathway) and cell cycle regulation.

Chemical Identity & Physicochemical Properties

Understanding the structural basis of interaction is critical for experimental design.

| Property | Description |

| IUPAC Name | 6-(3-Methylphenyl)pyrimidin-4-amine |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | ~185.23 g/mol |

| Core Scaffold | 4-Amino-6-arylpyrimidine |

| Key Substituents | Primary Amine (-NH₂ at C4): H-bond donor; m-Tolyl (3-Methylphenyl at C6): Hydrophobic interaction. |

| Lipophilicity (cLogP) | ~2.0 - 2.5 (Estimated) |

| Solubility | Moderate in DMSO; low in water (requires carrier for biological assays). |

Primary Mechanism of Action

Adenosine A2A Receptor Antagonism

The 4-amino-6-arylpyrimidine scaffold mimics the adenine core of the endogenous ligand adenosine but lacks the ribose moiety, allowing it to act as a competitive antagonist.

-

Binding Site: Orthosteric adenosine binding pocket of the A2A receptor (a Gs-coupled GPCR).

-

Interaction Mode:

-

H-Bonding: The N1 and N3 nitrogens of the pyrimidine ring and the exocyclic 4-amino group form a hydrogen bond network with key residues (e.g., Asn253 , Glu169 ) in the transmembrane helices, mimicking the adenine ring of adenosine.

-

Hydrophobic Stacking: The 6-(3-methylphenyl) group projects into a hydrophobic sub-pocket, providing selectivity over A1 or A3 subtypes. The 3-methyl substituent enhances van der Waals contacts with hydrophobic residues (e.g., Leu , Val , Phe ) in the receptor vestibule.

-

-

Functional Effect: Stabilizes the receptor in an inactive conformation, preventing the binding of adenosine and blocking the downstream Gs-protein activation.

ATP-Competitive Kinase Inhibition (Polypharmacology)

Due to the structural similarity between the aminopyrimidine core and the adenine ring of ATP, this molecule can also function as a Type I kinase inhibitor.

-

Binding Site: ATP-binding cleft (Hinge Region) of kinases such as CDK2 or p38 MAPK .

-

Interaction Mode: The pyrimidine N1 and the 4-amino group typically form a "hinge binder" motif, hydrogen bonding with the backbone carbonyl and amide groups of the kinase hinge region.

Signaling Pathway Modulation

The primary physiological impact of 6-(3-Methylphenyl)pyrimidin-4-amine is the blockade of the A2A-mediated cAMP signaling cascade.

A2A Receptor Pathway (Blockade)

Under normal conditions, adenosine binding to A2A activates the Gs (or Golf in striatum) protein, which stimulates Adenylyl Cyclase (AC) to produce cAMP. High cAMP levels activate Protein Kinase A (PKA) and CREB phosphorylation.

-

Action: By antagonizing A2A, the molecule reduces intracellular cAMP levels , thereby inhibiting PKA activity and downstream gene transcription (e.g., c-fos, Nur77).

Pathway Visualization

Caption: Competitive antagonism of the Adenosine A2A receptor prevents Gs-protein coupling, halting the cAMP-PKA signaling cascade.

Experimental Validation Protocols

To validate the mechanism of action, the following experimental workflows are recommended.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the binding affinity (

-

Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human A2A receptor.

-

Incubation:

-

Mix membrane suspension (10-20 µg protein) with radioligand (e.g.,

-CGS21680, 2-5 nM). -

Add increasing concentrations of 6-(3-Methylphenyl)pyrimidin-4-amine (

M to -

Include a non-specific binding control (e.g., 10 µM NECA).

-

-

Equilibrium: Incubate at 25°C for 90 minutes.

-

Filtration: Harvest via rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

Functional cAMP Accumulation Assay

Objective: Confirm functional antagonism by measuring cAMP levels.

-

Cell Culture: Seed CHO-K1 cells expressing A2A receptor in 384-well plates.

-

Pre-treatment: Incubate cells with the test compound (antagonist) for 15 minutes.

-

Stimulation: Add an A2A agonist (e.g., CGS21680) at its

concentration. -

Lysis & Detection: Lyse cells and detect cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF cAMP Dynamic 2).

-

Data Interpretation: A dose-dependent decrease in the agonist-induced FRET signal confirms antagonism.

Experimental Workflow Diagram

Caption: Integrated workflow for validating binding affinity and functional antagonism in vitro.

Therapeutic Implications & References

Therapeutic Potential[1][3][4][5][6]

-

Parkinson’s Disease: A2A antagonists reduce the indirect pathway inhibition in the striatum, improving motor function.

-

Immuno-Oncology: Blockade of A2A receptors on T-cells prevents adenosine-mediated immunosuppression in the tumor microenvironment.

-

Structure-Activity Relationship (SAR): The 3-methylphenyl group is a key determinant of potency. Substitution at the 2-position (e.g., with a cyclopropyl group) or the 5-position can further optimize selectivity and pharmacokinetic properties.

References

-

Gillespie, R. J., et al. (2008). "Antagonists of the human adenosine A2A receptor.[1] Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines." Bioorganic & Medicinal Chemistry Letters, 18(9), 2924-2929. Link

-

Baraldi, P. G., et al. (2008). "Adenosine receptor antagonists: translating medicinal chemistry and pharmacology into clinical utility." Chemical Reviews, 108(1), 238-263. Link

-

Müller, C. E., & Jacobson, K. A. (2011). "Recent developments in adenosine receptor ligands and their potential as novel drugs." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. Link

-

PubChem Compound Summary. "6-methyl-N-(4-methylphenyl)pyrimidin-4-amine" (Structural Analog). National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to 6-(3-Methylphenyl)pyrimidin-4-amine: Properties, Synthesis, and Potential Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in various biological interactions, particularly as a mimic of the adenine fragment of ATP, has made it a privileged structure in the development of kinase inhibitors.[1] This guide provides a comprehensive technical overview of a specific, lesser-studied derivative, 6-(3-Methylphenyl)pyrimidin-4-amine. Due to the limited availability of direct experimental data for this compound, this document will leverage established knowledge of similar pyrimidine analogues to predict its physicochemical properties, propose a robust synthetic route, and discuss its potential applications in drug discovery. This approach is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for the investigation of this promising molecule.

Predicted Physicochemical Properties

Structural Information

The chemical structure of 6-(3-Methylphenyl)pyrimidin-4-amine is characterized by a central pyrimidine ring substituted with an amino group at the 4-position and a 3-methylphenyl group at the 6-position.

Figure 1: Chemical structure of 6-(3-Methylphenyl)pyrimidin-4-amine.

Table 1: Predicted Physicochemical Properties of 6-(3-Methylphenyl)pyrimidin-4-amine

| Property | Predicted Value | Rationale and Comparative Data |

| IUPAC Name | 6-(3-methylphenyl)pyrimidin-4-amine | Based on standard nomenclature rules. |

| Molecular Formula | C₁₁H₁₁N₃ | Derived from the chemical structure. |

| Molecular Weight | 185.23 g/mol | Calculated from the molecular formula.[2] |

| Melting Point | 150-170 °C | Similar substituted aminopyrimidines often exhibit melting points in this range. For example, 6-methyl-N-phenyl-4-pyrimidinamine has a reported melting point.[2] |

| Boiling Point | > 300 °C (decomposes) | High boiling points are expected for aromatic heterocyclic compounds with hydrogen bonding capabilities. |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | The aromatic nature suggests solubility in organic solvents, while the amino and pyrimidine nitrogens may allow for limited aqueous solubility. |

| pKa (most basic) | 4.0 - 5.0 | The pyrimidine ring nitrogens are weakly basic. The pKa of 4-aminopyrimidine is around 5.7, and substitution can influence this.[3] |

| LogP | 2.0 - 3.0 | The presence of the methylphenyl group increases lipophilicity compared to simpler aminopyrimidines. |

Proposed Synthesis and Experimental Protocols

A robust and efficient synthesis is paramount for the further investigation of 6-(3-Methylphenyl)pyrimidin-4-amine. Based on established methodologies for the synthesis of substituted pyrimidines, a convergent synthetic approach is proposed.[4][5]

Synthetic Workflow

Figure 2: Proposed synthetic workflow for 6-(3-Methylphenyl)pyrimidin-4-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

-

Reaction Setup: To a solution of 3-methylacetophenone (1.0 eq) in anhydrous toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude enaminone intermediate is often used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of DMF-DMA is a common and efficient method for the formation of enaminones from methyl ketones. Toluene is a suitable solvent due to its high boiling point, which facilitates the removal of methanol as a byproduct, driving the reaction to completion.

Step 2: Cyclization to form 6-(3-Methylphenyl)pyrimidin-4-amine

-

Reaction Setup: Prepare a solution of sodium ethoxide (NaOEt) (2.0 eq) in absolute ethanol. To this, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature to form free guanidine.

-

Addition of Enaminone: Add the crude enaminone intermediate from Step 1, dissolved in a minimal amount of absolute ethanol, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) for 8-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Causality Behind Experimental Choices: The reaction of an enaminone with guanidine is a classic and reliable method for the synthesis of 2-aminopyrimidines (which tautomerize to the more stable 4-aminopyrimidine form in this case). Sodium ethoxide acts as a base to deprotonate the guanidine hydrochloride and facilitate the cyclization reaction. Ethanol is an excellent solvent for this transformation.

Self-Validating System: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data would include characteristic peaks for the aromatic protons of the methylphenyl group, the pyrimidine ring protons, the amino group protons, and the methyl group protons.

Reactivity and Potential for Derivatization

The chemical reactivity of 6-(3-Methylphenyl)pyrimidin-4-amine is dictated by the interplay of its constituent functional groups: the pyrimidine ring, the amino group, and the methylphenyl substituent.

-

The Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 5-positions if appropriately activated.

-

The Amino Group: The exocyclic amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases. This provides a handle for further derivatization to explore structure-activity relationships (SAR).

-

The Methylphenyl Group: The methyl group can be a site for oxidation under harsh conditions. The aromatic ring can undergo electrophilic substitution, with the substitution pattern directed by the existing substituents.

Potential Applications in Drug Discovery

The 4-aminopyrimidine core is a well-established pharmacophore in drug discovery, particularly in the field of oncology.[1][6] Many kinase inhibitors utilize this scaffold to interact with the hinge region of the ATP-binding pocket of kinases.

Hypothesized Biological Activity: Kinase Inhibition

Given the structural similarity of 6-(3-Methylphenyl)pyrimidin-4-amine to known kinase inhibitors, it is hypothesized that this compound could exhibit inhibitory activity against various protein kinases. The 4-amino group can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors, mimicking the interactions of adenine with the kinase hinge region. The 3-methylphenyl group would occupy a hydrophobic pocket in the active site, and its orientation could influence selectivity for different kinases.

Figure 3: Hypothesized binding mode of 6-(3-Methylphenyl)pyrimidin-4-amine in a kinase active site.

Further derivatization of the amino group or the phenyl ring could be explored to optimize potency and selectivity against specific kinase targets. For example, the introduction of solubilizing groups or moieties that can form additional interactions with the target protein could enhance the compound's drug-like properties.

Conclusion

While 6-(3-Methylphenyl)pyrimidin-4-amine is a relatively unexplored molecule, its structural features suggest significant potential, particularly in the realm of kinase inhibition. This guide provides a solid foundation for its investigation, from predicted physicochemical properties and a detailed synthetic protocol to a rationale for its potential biological activity. The proposed experimental workflows are designed to be robust and self-validating, enabling researchers to confidently synthesize and evaluate this promising compound. Further studies are warranted to elucidate its precise biological activities and to explore its potential as a lead compound in drug discovery programs.

References

-

PubChem. 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

Knowledge UChicago. Supporting Information. [Link]

-

PubChem. 6-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 6-{2-Amino-6-[(3r)-3-Methylmorpholin-4-Yl]pyrimidin-4-Yl}-2h-Indazol-3-Amine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

Pharmaffiliates. N-((3R,6S)-6-Methylpiperidin-3-yl)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). [Link]

-

ResearchGate. Synthesis, and Antibacterial activities of Newer 6-(3-(1,2-dihydro-6-phenyl-2- aminopyrimidin-4-yl) phenyl amino) pyridazin-3(2H)-one. [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 395-400. [Link]

-

ACS Publications. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

-

PubMed. Activity of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines to Tetrahymena. [Link]

-

PubChem. (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl). National Center for Biotechnology Information. [Link]

-

PubChem. 4-Aminopyrimidine. National Center for Biotechnology Information. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 6-METHYL-N-PHENYL-4-PYRIMIDINAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. bcc.bas.bg [bcc.bas.bg]

A Comprehensive In Vitro Evaluation Framework for 6-(3-Methylphenyl)pyrimidin-4-amine: From Initial Characterization to Preclinical Assessment

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] This structural motif is particularly prominent in the development of kinase inhibitors, where its ability to mimic the purine ring of ATP allows for potent and selective modulation of key signaling pathways implicated in cancer and other diseases.[2][3][4] Many aminopyrimidine derivatives have demonstrated significant anticancer activity by inhibiting various protein kinases.[3] This guide presents a comprehensive, in-depth framework for the initial in vitro evaluation of a novel compound, 6-(3-Methylphenyl)pyrimidin-4-amine. The objective is to provide a logical, scientifically rigorous cascade of experiments designed to characterize its physicochemical properties, assess its biological activity, identify its molecular target(s), and establish an early profile of its drug-like properties. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each stage of the evaluation process.

Part 1: Foundational Physicochemical Characterization

Identity and Purity Analysis

The structure and purity of a synthesized batch of 6-(3-Methylphenyl)pyrimidin-4-amine must be confirmed using orthogonal analytical techniques.

Experimental Protocol: Compound Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Validation: The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must be consistent with the proposed structure of 6-(3-Methylphenyl)pyrimidin-4-amine.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Validation: The measured monoisotopic mass should be within a 5 ppm tolerance of the calculated exact mass for the protonated molecule [M+H]⁺.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (e.g., using a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

-

Inject a solution of the compound and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Validation: Purity should be assessed by the peak area percentage. For use in biological assays, the purity should ideally be ≥95%.

-

Solubility Assessment

Aqueous solubility is a critical parameter that affects compound delivery in in vitro assays and is an early indicator of potential bioavailability issues.

Experimental Protocol: Thermodynamic Solubility

-

Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

-

Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

Data Summary: Physicochemical Properties

| Parameter | Expected/Required Value | Method |

| Chemical Formula | C₁₁H₁₁N₃ | - |

| Molecular Weight | 185.23 g/mol | - |

| Purity | ≥ 95% | HPLC-UV |

| Identity Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, HRMS |

| Thermodynamic Solubility | To be determined (µg/mL or µM) | Shake-flask Method |

Part 2: Primary Biological Evaluation: Cytotoxicity Screening

Rationale: The initial step in biological characterization is to determine if the compound exhibits cytotoxic or anti-proliferative activity against relevant human cancer cell lines. A broad screening approach using a panel of cell lines from diverse cancer types provides a preliminary indication of the compound's potency and potential spectrum of activity.[1] The MTT assay is a widely adopted, robust, and colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5][6][7][8]

dot

Caption: Workflow for MTT-based cytotoxicity screening.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC3 prostate cancer, HCT-116 colon cancer) in their recommended media.[5][9][10][11]

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C with 5% CO₂.[5]

-

Compound Treatment: Prepare a series of two-fold dilutions of 6-(3-Methylphenyl)pyrimidin-4-amine in culture medium. Remove the old medium from the plates and add 100 µL of fresh medium containing the different compound concentrations (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Summary: Hypothetical Cytotoxicity Profile

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.9 |

| PC3 | Prostate Carcinoma | 3.1 |

| HCT-116 | Colon Carcinoma | 6.5 |

| NHDF | Normal Human Dermal Fibroblasts | > 50 |

Part 3: Target Deconvolution and Validation

Rationale: The pyrimidine scaffold is a well-established hinge-binding motif for many protein kinases.[2][12] A logical next step is to investigate whether the observed cytotoxicity is due to the inhibition of one or more kinases. A broad kinome scan can efficiently identify potential targets, which can then be validated through specific, quantitative enzymatic assays.

Primary Target Identification: Kinome Screening

A large-scale binding or enzymatic assay against a panel of hundreds of human kinases provides an unbiased view of the compound's selectivity. This approach can rapidly identify high-affinity targets and reveal potential off-target activities.[13]

Target Validation: In Vitro Kinase Inhibition Assay

Once primary targets are identified, their inhibition must be quantified by determining the IC₅₀ value in a direct enzymatic assay.

dot

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocol: HTRF® Kinase Assay (Generic)

-

Reagents: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA). Use recombinant human kinase (e.g., EGFR, AURKA), a suitable biotinylated peptide substrate, and ATP. HTRF detection reagents include a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.

-

Compound Preparation: Perform serial dilutions of 6-(3-Methylphenyl)pyrimidin-4-amine in the assay buffer.

-

Kinase Reaction: In a 384-well plate, add the compound dilutions, followed by the kinase. Initiate the reaction by adding a mixture of the peptide substrate and ATP (at its Kₘ concentration).

-

Incubation: Incubate the reaction for 60 minutes at room temperature.

-

Detection: Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer.

-

Data Acquisition: Incubate for 60 minutes and read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and convert it to percent inhibition relative to controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic model.

Data Summary: Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) | Assay Type |

| EGFR | 15 | HTRF |

| AURKA | 85 | HTRF |

| AURKB | 120 | HTRF |

| VEGFR2 | > 10,000 | HTRF |

| CDK2 | > 10,000 | HTRF |

Part 4: Elucidation of Cellular Mechanism of Action

Rationale: After identifying a molecular target and observing a cytotoxic effect, it is crucial to understand the cellular consequences of target engagement. Key mechanistic questions include whether the compound halts cell cycle progression or induces programmed cell death (apoptosis).

Cell Cycle Analysis

Many kinase inhibitors, particularly those targeting Aurora or cyclin-dependent kinases, induce cell cycle arrest.[1][4][14] This can be quantified by measuring the DNA content of cells using flow cytometry.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle

-

Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat them with the compound at concentrations corresponding to 1x and 5x its IC₅₀ for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes in the dark and analyze the samples using a flow cytometer. The DNA content will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Summary: Expected Cell Cycle Distribution

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | 55% | 25% | 20% |

| Compound (1x IC₅₀) | 20% | 15% | 65% |

| Compound (5x IC₅₀) | 10% | 5% | 85% |

Part 5: Early In Vitro ADME & Druglikeness Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development.[15][16] In vitro ADME assays provide essential data on metabolic stability, potential for drug-drug interactions, and bioavailability, helping to prioritize candidates with favorable pharmacokinetic profiles.[17][18][19]

Metabolic Stability

This assay determines how quickly a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

-

Reagents: Use pooled Human Liver Microsomes (HLMs), NADPH (a required cofactor), and a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Reaction: Pre-incubate the compound (at a low concentration, e.g., 1 µM) with HLMs in the reaction buffer.

-

Initiation: Start the reaction by adding a pre-warmed solution of NADPH.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t₁/₂).

Data Summary: Key In Vitro ADME Parameters

| ADME Assay | Parameter | Result | Interpretation |

| Metabolic Stability | HLM Half-life (t₁/₂) | 45 min | Moderate Stability |

| CYP450 Inhibition | IC₅₀ for CYP3A4 | > 20 µM | Low risk of drug-drug interaction |

| Permeability | Caco-2 Papp (A→B) | 15 x 10⁻⁶ cm/s | High Permeability |

| Plasma Protein Binding | % Bound (Human) | 92% | Moderate to High Binding |

Conclusion

This technical guide outlines a systematic, multi-tiered strategy for the comprehensive in vitro evaluation of 6-(3-Methylphenyl)pyrimidin-4-amine. By progressing logically from fundamental physicochemical analysis to broad biological screening, target identification, mechanistic studies, and early ADME profiling, researchers can build a robust data package. The results generated through this workflow will not only elucidate the compound's primary mechanism of action and cellular effects but also provide critical insights into its potential as a viable starting point for a drug discovery program. The integration of quantitative assays, validated protocols, and clear decision-making criteria ensures the scientific integrity of the evaluation process, enabling the efficient identification and optimization of promising new therapeutic agents based on the pyrimidine scaffold.

References

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

- In Vitro ADME Assays and Services. (n.d.).

- Ialongo, D., et al. (2023).

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI.

- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.

- In Vitro ADME. (n.d.). BioDuro.

- In Vitro screening. (n.d.).

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener

- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Panduranga Mudgal.

- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).

- Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.

- Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2025). PMC.

- SYNTHESIS, CHARACTERISATION OF PYRIMIDINE DERIVATIVES AND THEIR CYTOTOXIC ACTIVITY. (n.d.).

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). ScienceDirect.

- The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. (2022). Journal of Biological Studies.

- Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. (n.d.).

- Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. (2019). PMC.

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 7. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrcps.com [ajrcps.com]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. onlinejbs.com [onlinejbs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 17. criver.com [criver.com]

- 18. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. labs.iqvia.com [labs.iqvia.com]

Targeting the Kinome: Discovery and Optimization of 6-Aryl-furo[2,3-d]pyrimidin-4-amines

Executive Summary

The search for potent, selective kinase inhibitors remains a cornerstone of modern oncology. While quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) have revolutionized EGFR-mutant lung cancer therapy, resistance mechanisms and off-target toxicity necessitate the development of novel scaffolds.

This guide details the discovery pipeline for 6-aryl-furo[2,3-d]pyrimidin-4-amines , a privileged scaffold acting as a bioisostere to the quinazoline core. By replacing the benzene ring of quinazoline with a furan ring, researchers can alter solubility profiles and access unique chemical space within the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically EGFR and VEGFR-2 . This document provides a validated roadmap—from rational design and chemical synthesis to biological evaluation—for researchers aiming to develop next-generation inhibitors in this class.

Rational Drug Design: The Bioisostere Strategy

Scaffold Hopping Logic

The furo[2,3-d]pyrimidine core functions as a deaza-isostere of adenine (the nitrogenous base of ATP).[1] In the context of drug design, it mimics the quinazoline scaffold found in FDA-approved drugs but offers distinct advantages:

-

Electronic Distribution: The electron-rich furan ring alters the pKa of the pyrimidine nitrogens, potentially influencing hydrogen bonding with the hinge region (e.g., Met793 in EGFR).

-

Hydrophobic Interaction: The 6-aryl substituent is positioned to occupy the hydrophobic pocket II (selectivity gate), often determining potency against specific kinase mutants.

Pharmacophore Modeling

To design a potent inhibitor, the molecule must satisfy specific spatial requirements within the kinase domain:

-

H-Bond Acceptor (N1): Interacts with the backbone NH of the hinge region.

-

H-Bond Donor (C4-NH): Interacts with the backbone carbonyl of the hinge region.

-

Hydrophobic Tail (C6-Aryl): Extends into the hydrophobic back pocket to stabilize the active conformation.

Synthetic Chemistry Strategy

The synthesis of 6-aryl-furo[2,3-d]pyrimidin-4-amines presents a challenge in regioselectivity. The most robust protocol, ensuring high yields and scalability, is the Gewald-type convergent synthesis .

Validated Synthetic Workflow

The following workflow describes the construction of the bicyclic core followed by late-stage functionalization at the C4 position.

Figure 1: Convergent synthetic pathway for the furo[2,3-d]pyrimidine scaffold.

Detailed Protocol: Step-by-Step

Step 1: Synthesis of 2-amino-3-cyanofuran intermediate

-

Dissolve malononitrile (1.0 eq) and the appropriate phenacyl bromide (1.0 eq) in absolute ethanol.

-

Add triethylamine (TEA) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours.

-

Critical Check: Monitor TLC for the disappearance of phenacyl bromide. The product usually precipitates as a solid.

-

Filter and recrystallize from ethanol.

Step 2 & 3: Cyclization and Chlorination [2]

-

Reflux the intermediate in formic acid/acetic anhydride to yield the pyrimidin-4(3H)-one.

-

Treat the dry solid with phosphorus oxychloride (

) under reflux for 3 hours to generate the 4-chloro derivative. -

Safety Note: Quench excess

carefully on crushed ice; this reaction is highly exothermic.

Step 4: Nucleophilic Aromatic Substitution (

-

Suspend the 4-chloro intermediate in isopropanol.

-

Add the desired amine (e.g., 3-chloro-4-fluoroaniline for EGFR targeting) and catalytic HCl or TEA.

-

Reflux for 4–6 hours.

-

Isolate the final hydrochloride salt or free base.

Structure-Activity Relationship (SAR) Analysis

Recent literature highlights specific substitution patterns required for dual EGFR/VEGFR-2 inhibition.

| Position | Modification | Effect on Activity | Mechanism |

| C4-Amino | m-bromoaniline | High EGFR Potency | Halogen fits into hydrophobic pocket I. |

| C4-Amino | (R)-1-phenylethylamine | Critical for Selectivity | Chiral orientation maximizes cation- |

| C6-Aryl | 4-Methoxy | Balanced Potency | Electron donation increases electron density of the furan ring. |

| C6-Aryl | 2-Thienyl | Increased Akt1 Potency | Bioisosteric replacement improves fit in smaller pockets. |

Expert Insight: The chirality at the C4-amine position is often overlooked. Studies suggest that the (R)-enantiomer of benzylic amines provides superior binding affinity compared to the (S)-enantiomer due to steric clashes of the latter with the ribose-binding region of the kinase.

Biological Evaluation Protocols

To validate the synthesized compounds, a dual-stage screening process is required: enzymatic cell-free assays followed by cellular viability assays.

Enzymatic Kinase Assay (ADP-Glo™ Platform)

This assay quantifies the amount of ADP produced during the kinase reaction, directly correlating to kinase activity.

Protocol:

-

Reagents: Recombinant EGFR or VEGFR-2 (human), ATP (at

), Poly(Glu, Tyr) substrate. -

Reaction: Incubate kinase, substrate, and test compound (1 nM – 10

M) in reaction buffer (40 mM Tris, 20 mM -

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

-

Data Analysis: Calculate

using non-linear regression (GraphPad Prism).-

Validation: Erlotinib (

nM) must be used as a positive control.

-

Cellular Signaling Pathway & Viability

Compounds must demonstrate the ability to penetrate the cell membrane and inhibit the downstream signaling cascade.

Figure 2: Signal transduction cascade showing the point of intervention by the inhibitor.

MTT Cytotoxicity Protocol:

-

Seed cells (e.g., A549 for EGFR, HUVEC for VEGFR) at

cells/well in 96-well plates. -

Incubate for 24 hours.

-

Treat with serial dilutions of the test compound for 48–72 hours.

-

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

References

-

Gangjee, A., et al. (2016).[3] Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR Inhibitors.[3][4][5] European Journal of Medicinal Chemistry.

-

Metwally, K., et al. (2024).[1] Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.[1]

-

Fayed, E.A., et al. (2024).[6] Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[7]

-

BPS Bioscience. EGFR Kinase Assay Kit Protocol.

Sources

- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]

- 2. imtm.cz [imtm.cz]

- 3. researchgate.net [researchgate.net]

- 4. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines to Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. altmeyers.org [altmeyers.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Targeting the Pyrimidine Scaffold: Strategic Design and Antitumor Evaluation in Oncology

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary

The pyrimidine heterocycle remains a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a vast array of FDA-approved antineoplastics, including 5-Fluorouracil (5-FU), Gemcitabine, and Ibrance (Palbociclib). This technical guide dissects the antitumor efficacy of novel pyrimidine derivatives, moving beyond basic cytotoxicity to explore the causal mechanisms of action—specifically Thymidylate Synthase (TS) inhibition, Kinase modulation (EGFR/CDK), and tubulin destabilization. We provide a rigorous, self-validating workflow for biological evaluation and a comparative analysis of Structure-Activity Relationships (SAR) to guide future rational drug design.

Mechanistic Landscapes: The Pyrimidine Warhead

The antitumor potency of pyrimidine derivatives is not monolithic; it stems from their ability to mimic endogenous nucleobases or competitively inhibit ATP-binding pockets in kinases. Understanding the specific mode of action (MoA) is critical for optimizing lead compounds.

Core Mechanisms

-

Antimetabolite Activity (TS Inhibition): Derivatives functioning as TS inhibitors block the methylation of dUMP to dTMP. This induces "thymineless death," stalling DNA replication during the S-phase.

-

Kinase Inhibition (EGFR & CDKs): Substituted pyrimidines (e.g., pyrido[2,3-d]pyrimidines) act as ATP-competitive inhibitors. They dock into the hinge region of kinases like EGFR or CDK2/4/6, preventing downstream signaling (Ras/Raf/MEK) and arresting the cell cycle at G1/S.

-

Tubulin Polymerization Inhibition: Certain hybrids (e.g., pyrimidine-coumarin) bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest at the G2/M phase.

Pathway Visualization

The following diagram illustrates the multi-target potential of pyrimidine scaffolds within a cancer cell.

Caption: Pyrimidine derivatives induce apoptosis via three distinct primary pathways: metabolic blockade, kinase signaling interruption, and mitotic disruption.

Strategic SAR Profiling

Rational design requires precise manipulation of the pyrimidine ring. The following Structure-Activity Relationship (SAR) trends are synthesized from recent high-impact studies [1, 2].

| Position | Modification Strategy | Impact on Antitumor Activity |

| C-2 | Substitution with amino or thio groups (e.g., -NH₂, -SH). | Enhances hydrogen bonding in the kinase hinge region; critical for CDK inhibition. |

| C-4 | Introduction of bulky hydrophobic groups (e.g., anilino, benzyloxy). | Increases lipophilicity and affinity for hydrophobic pockets in EGFR/VEGFR. |

| C-5 | Halogenation (F, Cl, Br) or carbonitrile (-CN) insertion. | Electron-withdrawing groups here often boost metabolic stability and potency (mimicking 5-FU). |

| C-6 | Fusion with other rings (e.g., pyrrolo , pyrazolo , thieno ). | Creates bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidine) that closely resemble ATP, significantly increasing kinase selectivity. |

Protocol: High-Throughput Cytotoxicity Screening (MTT)

To validate the efficacy of synthesized derivatives, a robust and reproducible cytotoxicity assay is non-negotiable. The MTT assay is the industry standard for initial screening.

The Self-Validating Workflow

Principle: Mitochondrial dehydrogenases in viable cells reduce yellow MTT tetrazolium salt to purple formazan crystals. Absorbance is directly proportional to cell viability.

Reagents:

-

MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at 4°C in dark).

-

Solubilization Buffer: DMSO (Dimethyl sulfoxide).

-

Cell Lines: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).

Step-by-Step Methodology:

-

Seeding: Plate cells (5×10³ to 1×10⁴ cells/well) in 96-well plates. Volume: 100 µL/well.

-

Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

Treatment:

-

Replace media with fresh media containing test compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

-

Control: 0.1% DMSO (Vehicle control) and Positive Control (e.g., Doxorubicin or 5-FU).

-

Blank: Media without cells.[1]

-

-

Exposure: Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 4 hours until purple precipitates are visible.

-

Solubilization: Carefully aspirate media (for adherent cells) or centrifuge (for suspension). Add 100 µL DMSO to dissolve crystals.

-

Quantification: Shake plate for 10 mins. Read Absorbance (OD) at 570 nm (Reference: 630 nm).[2]

Assay Logic Visualization

Caption: Linear workflow for colorimetric determination of IC50 values using the MTT tetrazolium reduction assay.

Comparative Potency Landscape

The following data highlights the potency of recently developed pyrimidine hybrids against standard cancer cell lines. Note the nanomolar efficacy of fused ring systems (Pyrazolo-pyrimidines).[3][4]

Table 1: IC50 Values of Select Pyrimidine Derivatives vs. Standards

| Derivative Class | Compound ID | Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | Cmpd 1n | HCT-116 (Colon) | 1.98 ± 0.69 | [BenchChem SAR Guide][4] |

| Pyrido[2,3-d]pyrimidine | Cmpd 1n | MCF-7 (Breast) | 2.18 ± 0.93 | [BenchChem SAR Guide][4] |

| Indolyl-Pyrimidine | Cmpd 4g | MCF-7 | 5.10 ± 1.14 | [Helwa et al., 2024][5] |

| Indolyl-Pyrimidine | Cmpd 4g | HepG2 (Liver) | 5.02 ± 1.19 | [Helwa et al., 2024][5] |

| Pyrazolo[3,4-d]pyrimidine | Cmpd 57 | MCF-7 | 0.045 (45 nM) | [Nassar et al.][3] |

| Standard Control | 5-Fluorouracil | HCT-116 | ~5 - 10 | [General Reference] |

Key Insight: Fused pyrimidine systems (Pyrazolo/Pyrido) often outperform monocyclic derivatives due to their structural similarity to the purine core of ATP, allowing for tighter binding in kinase active sites [3].

References

-

Review: Pyrimidine Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors. ResearchGate. Available at: [Link]

-

Design, Synthesis... of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PubMed Central (PMC). Available at: [Link]

Sources

The Ascendant Role of Substituted Pyrimidin-4-amines in Antimicrobial Drug Discovery: A Technical Guide

Abstract

The escalating crisis of antimicrobial resistance (AMR) has rendered many conventional antibiotics ineffective, creating an urgent imperative for the discovery of novel therapeutic agents with unique mechanisms of action. Among the myriad of heterocyclic scaffolds explored, the pyrimidine nucleus, and specifically substituted pyrimidin-4-amine derivatives, has emerged as a particularly fruitful domain for antimicrobial drug development. This technical guide provides an in-depth exploration of the synthesis, antimicrobial evaluation, mechanisms of action, and structure-activity relationships of this promising class of compounds. It is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the quest for next-generation antimicrobial agents.

Introduction: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in the very blueprint of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biocompatibility, coupled with the synthetic tractability of the pyrimidine ring, makes it an exceptionally privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and, most pertinently, antimicrobial effects.[2][3][4] The amenability of the pyrimidine core to substitution at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the rational design of potent and selective antimicrobial agents.[5]

Synthetic Strategies for Pyrimidin-4-amine Derivatives

The synthesis of substituted pyrimidin-4-amine compounds can be achieved through various established and innovative chemical routes. The choice of synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis: Condensation Reactions

A prevalent and versatile method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or a related nitrogen-containing species like thiourea.[3][6] For instance, the reaction of chalcones with thiourea in the presence of a base is a common strategy to yield pyrimidine-2-thione derivatives, which can be further modified.[1][7]

Protocol: Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols [1]

-

Prepare a mixture of an appropriate chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (50 ml).

-

Add sodium hydroxide (0.01 mol), dissolved in a minimal amount of water, to the mixture.

-

Reflux the reaction mixture on a water bath for 12 hours.

-

After cooling, pour the mixture into 250 ml of cold water.

-

Filter the solid that separates, wash it with water, and recrystallize from a suitable solvent like ethyl acetate to yield the final product.

Multi-component Reactions

Multi-component reactions, such as the Biginelli reaction, offer an efficient approach to synthesize dihydropyrimidine derivatives in a single step from an aldehyde, a β-ketoester, and urea or thiourea.[2] These reactions are highly valued for their atom economy and the structural complexity they can generate in a convergent manner.

Advanced Synthetic Methodologies

Modern organic synthesis has introduced more sophisticated methods, including microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions, to expedite the synthesis and diversification of pyrimidine libraries.[2][8] These techniques allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Antimicrobial Evaluation: A Step-by-Step Approach

A rigorous and standardized evaluation of the antimicrobial properties of newly synthesized compounds is paramount. The following protocols outline the core assays for determining the efficacy of substituted pyrimidin-4-amine derivatives.

Preliminary Screening: Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.[1][9]

Protocol: Agar Well Diffusion Assay [1]

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland turbidity).

-

Evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab.

-

Allow the plate to dry for a few minutes.

-

Aseptically punch wells into the agar using a sterile cork borer.

-

Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

-

Include a negative control (solvent) and a positive control (a standard antibiotic) on each plate.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well with no bacterial growth). A larger zone diameter indicates greater antimicrobial activity.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Protocol: Broth Microdilution for MIC Determination [1]

-

In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum suspension in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well (except for a sterility control well) with 50 µL of the bacterial suspension, bringing the total volume to 100 µL.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC determination using broth microdilution.

Mechanisms of Antimicrobial Action

Substituted pyrimidin-4-amines exert their antimicrobial effects by targeting essential bacterial enzymes and cellular processes that are often distinct from their mammalian counterparts, providing a basis for selective toxicity.[1]

Inhibition of Dihydrofolate Reductase (DHFR)

A well-documented mechanism of action for many pyrimidine-based antimicrobials is the inhibition of dihydrofolate reductase (DHFR).[1][10] DHFR is a critical enzyme in the folic acid biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids.[1] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to bacterial cell death. The antibacterial drug trimethoprim is a classic example of a DHFR inhibitor with a diaminopyrimidine core.[10]

Caption: Simplified pathway of DHFR inhibition by pyrimidine-based antimicrobials.

Disruption of Bacterial Cell Division via FtsZ Inhibition